4-[(1-Piperidino)methyl]phenylzinc iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Piperidino)methyl]phenylzinc iodide typically involves the reaction of 4-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, organometallic compounds, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and the coupling partner .
Scientific Research Applications
4-[(1-Piperidino)methyl]phenylzinc iodide has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
- 4-[(1-Piperidino)methyl]phenylmagnesium bromide
- 4-[(1-Piperidino)methyl]phenylboronic acid
Comparison: Compared to its similar compounds, 4-[(1-Piperidino)methyl]phenylzinc iodide is unique due to its specific reactivity and stability under various reaction conditions. Its zinc-based structure provides distinct advantages in terms of selectivity and efficiency in coupling reactions .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFKOUVTBULJQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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